2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a quinoline core, a pyrrolidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.
Formation of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with the amine group on the quinoline-pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(methyl)phenyl]acetamide
- 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(ethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific structural features, such as the presence of the isopropyl group on the phenyl ring, which may confer unique biological activities and properties compared to similar compounds.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O3/c1-17(2)18-9-11-19(12-10-18)26-23(29)16-28-22-8-4-3-7-20(22)21(15-24(28)30)25(31)27-13-5-6-14-27/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,26,29) |
InChI Key |
SXVGOXSVVWRHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4 |
Origin of Product |
United States |
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